molecular formula C18H13BrClNO B14148569 4-bromo-3-chloro-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline CAS No. 5261-64-3

4-bromo-3-chloro-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline

Cat. No.: B14148569
CAS No.: 5261-64-3
M. Wt: 374.7 g/mol
InChI Key: ZCZDBIAMINKDFK-UHFFFAOYSA-N
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Description

4-bromo-3-chloro-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline is an organic compound that belongs to the class of anilines. This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to an aromatic ring structure. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 4-bromo-3-chloro-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

4-bromo-3-chloro-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline undergoes various types of chemical reactions, including:

Scientific Research Applications

4-bromo-3-chloro-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-3-chloro-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms in the compound can influence its reactivity and binding affinity to target molecules. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to changes in their activity and function .

Comparison with Similar Compounds

4-bromo-3-chloro-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxy and naphthyl groups, which can impart distinct chemical and biological properties.

Properties

CAS No.

5261-64-3

Molecular Formula

C18H13BrClNO

Molecular Weight

374.7 g/mol

IUPAC Name

N-(4-bromo-3-chlorophenyl)-1-(4-methoxynaphthalen-1-yl)methanimine

InChI

InChI=1S/C18H13BrClNO/c1-22-18-9-6-12(14-4-2-3-5-15(14)18)11-21-13-7-8-16(19)17(20)10-13/h2-11H,1H3

InChI Key

ZCZDBIAMINKDFK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C=NC3=CC(=C(C=C3)Br)Cl

Origin of Product

United States

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